![molecular formula C13H13F3O2 B2404217 1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid CAS No. 1439902-85-8](/img/structure/B2404217.png)

1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

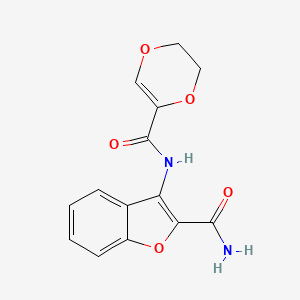

“1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 151157-58-3 . It has a molecular weight of 244.21 and its IUPAC name is 1-[3-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11F3O2/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17) .Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C .Applications De Recherche Scientifique

1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, this compound has been used in the synthesis of heterocyclic compounds, such as pyrroles, pyrazoles, and indoles.

Mécanisme D'action

Mode of Action

It is known that compounds with a trifluoromethyl group often interact with their targets through processes such as radical trifluoromethylation . This involves the addition of a trifluoromethyl group to carbon-centered radical intermediates

Biochemical Pathways

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates . The downstream effects of these interactions on biochemical pathways need further investigation.

Avantages Et Limitations Des Expériences En Laboratoire

1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also stable and non-toxic. In addition, it has been shown to be a strong nucleophile, which allows it to react with other molecules to form new compounds. However, this compound has some limitations for use in laboratory experiments. It is not soluble in water, and it is also sensitive to light and air.

Orientations Futures

1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid has numerous potential applications in the future. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. In addition, it could be used as a catalyst in the synthesis of polymers and other materials. Furthermore, it could be used in the synthesis of heterocyclic compounds, such as pyrroles, pyrazoles, and indoles. Finally, it could be used to study the biochemical and physiological effects of this compound on various organisms.

Méthodes De Synthèse

1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid is synthesized through a two-step process. The first step involves the reaction of trifluoromethylbenzene with cyclobutene in the presence of a palladium catalyst. This reaction produces a cyclobutene-trifluoromethylbenzene adduct, which is then reacted with anhydrous hydrogen fluoride to yield this compound.

Safety and Hazards

Propriétés

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O2/c14-13(15,16)10-4-1-3-9(7-10)8-12(11(17)18)5-2-6-12/h1,3-4,7H,2,5-6,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFJHJJRYWEQFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)

![3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2404141.png)

![1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2404142.png)

![N-(4-acetylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2404149.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2404150.png)

![(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2404151.png)

![(E)-N-[[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2404153.png)

![3-[(2-Chlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2404155.png)